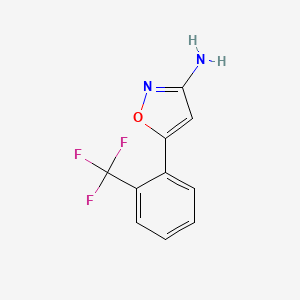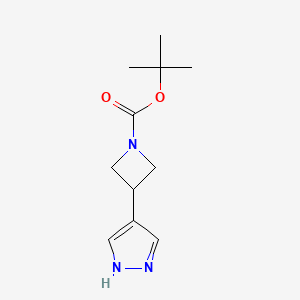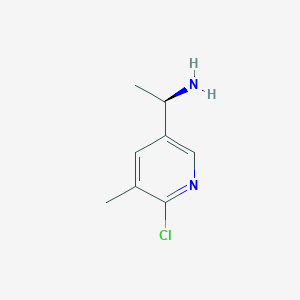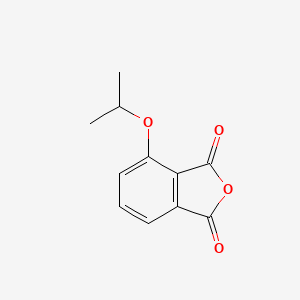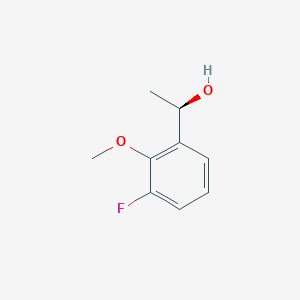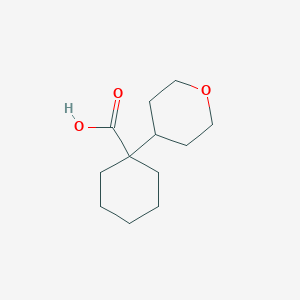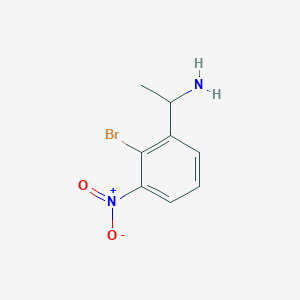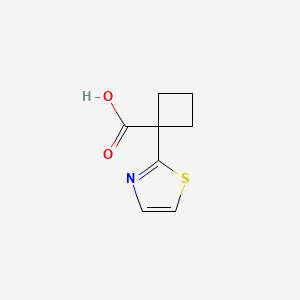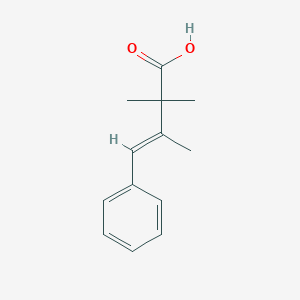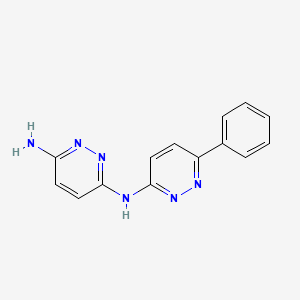
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with phenyl-substituted reagents under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to ensure purity and yield .
Análisis De Reacciones Químicas
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridazine ring or the phenyl group .
Aplicaciones Científicas De Investigación
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a potential herbicide or pesticide .
Mecanismo De Acción
The mechanism of action of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, its anticancer activity may involve the inhibition of specific kinases or signaling pathways that are essential for cancer cell proliferation .
Comparación Con Compuestos Similares
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-3,6-diamine . While these compounds share a similar core structure, this compound is unique due to the presence of the phenyl group, which enhances its biological activity and specificity . Other similar compounds include pyridazine-based drugs like Zardaverine and Emorfazone, which have different substituents and pharmacological profiles .
Propiedades
Fórmula molecular |
C14H12N6 |
|---|---|
Peso molecular |
264.29 g/mol |
Nombre IUPAC |
3-N-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C14H12N6/c15-12-7-9-14(20-18-12)16-13-8-6-11(17-19-13)10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,19,20) |
Clave InChI |
FJPDZIKWJLKKPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=NN=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


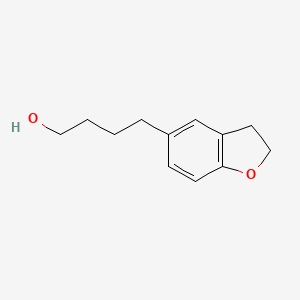
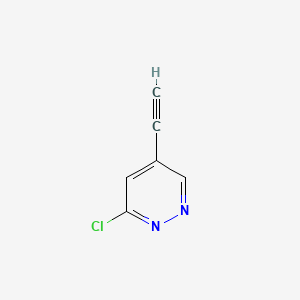
![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
